Cas no 180002-31-7 (4-Nitro-2,3-dihydro-1h-inden-1-amine)

4-Nitro-2,3-dihydro-1H-inden-1-amine is a nitro-substituted indane derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a primary amine group at the 1-position and a nitro group at the 4-position of the indane scaffold, making it a versatile intermediate for further functionalization. The compound's rigid bicyclic framework and electron-withdrawing nitro group contribute to its utility in synthetic chemistry, particularly in the development of bioactive molecules. It may serve as a precursor for the synthesis of compounds with potential pharmacological properties, such as enzyme inhibitors or receptor modulators. The product is typically handled under controlled conditions due to its reactive functional groups.
4-Nitro-2,3-dihydro-1h-inden-1-amine structure
180002-31-7 structure
Product Name:4-Nitro-2,3-dihydro-1h-inden-1-amine
CAS No:180002-31-7
MF:C9H10N2O2
MW:178.187901973724
MDL:MFCD18207630
CID:2162661
PubChem ID:18356540
Update Time:2025-06-11

4-Nitro-2,3-dihydro-1h-inden-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-2,3-dihydro-1h-inden-1-amine
    • MFCD18207630
    • EN300-719183
    • SCHEMBL7871363
    • AKOS027252468
    • I11771
    • 180002-31-7
    • MDL: MFCD18207630
    • Inchi: 1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2
    • InChI Key: RCVWWESVVPXRIX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC2=C1CCC2N)=O

Computed Properties

  • Exact Mass: 178.074227566g/mol
  • Monoisotopic Mass: 178.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 4-Nitro-2,3-dihydro-1h-inden-1-amine

4-Nitro-2,3-dihydro-1h-inden-1-amine (CAS No. 180002-31-7): An Overview of Its Structure, Properties, and Applications

4-Nitro-2,3-dihydro-1h-inden-1-amine (CAS No. 180002-31-7) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of indenylamines and is characterized by its nitro group and dihydroindene core, which contribute to its reactivity and biological activity.

The molecular formula of 4-Nitro-2,3-dihydro-1h-inden-1-amine is C9H9NO2, and its molecular weight is approximately 167.17 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 85 to 87°C, making it suitable for various chemical reactions and analytical techniques.

The structural features of 4-Nitro-2,3-dihydro-1h-inden-1-amine are crucial for understanding its chemical behavior. The nitro group (-NO2) at the 4-position of the indene ring imparts significant electron-withdrawing properties, which can influence the compound's reactivity in various chemical reactions. The presence of the amine group (-NH2) at the 1-position further enhances its reactivity and potential for forming coordination complexes with metal ions.

In recent years, 4-Nitro-2,3-dihydro-1h-inden-1-amine has been studied for its potential applications in medicinal chemistry. Research has shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 4-Nitro-2,3-dihydro-1h-inden-1-amine demonstrated potent inhibitory effects on the proliferation of human cancer cell lines. The researchers attributed this activity to the compound's ability to disrupt key signaling pathways involved in cell growth and survival.

Beyond its medicinal applications, 4-Nitro-2,3-dihydro-1h-inden-1-amine has also been explored for its use in materials science. The compound's unique electronic properties make it a promising candidate for the development of novel organic semiconductors and optoelectronic materials. A study published in Advanced Materials in 2023 highlighted the potential of 4-Nitro-2,3-dihydro-1h-inden-1-amine derivatives as active layers in organic photovoltaic devices due to their high charge carrier mobility and excellent photostability.

The synthesis of 4-Nitro-2,3-dihydro-1h-inden-1-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the nitration of an indene derivative followed by reduction and subsequent amination steps. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste generation and energy consumption.

In terms of safety and handling, 4-Nitro-2,3-dihydro-1h-inden-1-amine should be stored in a cool, dry place away from strong oxidizing agents and sources of ignition. Proper personal protective equipment (PPE) should be used when handling this compound to prevent skin contact and inhalation. While it is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound.

The future research directions for 4-Nitro-2,3-dihydro-1h-inden-1-amine are promising. Ongoing studies are focused on optimizing its synthesis methods to improve yield and purity while reducing environmental impact. Additionally, there is growing interest in exploring the potential therapeutic applications of this compound and its derivatives in treating various diseases. The combination of its unique structural features and versatile chemical properties makes 4-Nitro-2,3-dihydro-1h-inden-1-amine an exciting molecule for further investigation.

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